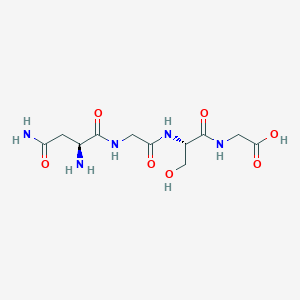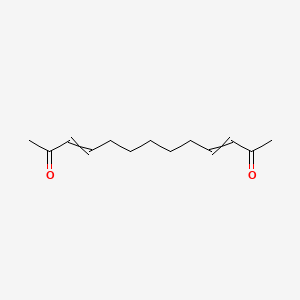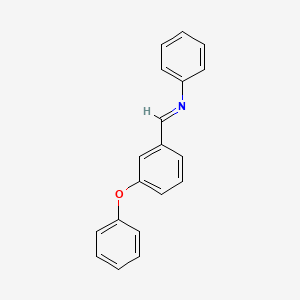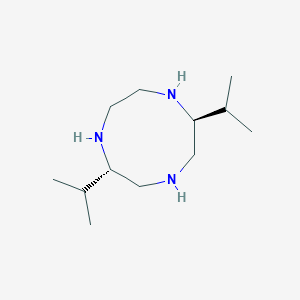
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products like fruits and flowers. This particular ester is synthesized from hexanoic acid and 2-(4-hydroxyphenyl)ethanol, combining the properties of both components.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester typically involves the esterification of hexanoic acid with 2-(4-hydroxyphenyl)ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:
Hexanoic acid+2-(4-hydroxyphenyl)ethanolH2SO4Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of this ester can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product. The use of solid acid catalysts, such as ion-exchange resins, can also enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back into hexanoic acid and 2-(4-hydroxyphenyl)ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phenolic group in the ester can be oxidized to a quinone using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether.
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium.
Major Products Formed
Hydrolysis: Hexanoic acid and 2-(4-hydroxyphenyl)ethanol.
Reduction: 2-(4-hydroxyphenyl)ethyl alcohol.
Oxidation: 2-(4-hydroxyphenyl)ethyl quinone.
Scientific Research Applications
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester involves its interaction with biological molecules through its ester and phenolic functional groups. The ester group can undergo hydrolysis in biological systems, releasing hexanoic acid and 2-(4-hydroxyphenyl)ethanol, which can then interact with various molecular targets. The phenolic group can participate in redox reactions, potentially affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Hexanoic acid, 2-(4-hydroxyphenyl)ethyl ester can be compared with other esters and phenolic compounds:
Hexanoic acid, ethyl ester: Similar in structure but lacks the phenolic group, making it less reactive in redox reactions.
Phenyl ethanoate: Contains a phenyl group but has a different ester linkage, leading to different reactivity and applications.
Ethyl benzoate: Similar ester structure but with a benzene ring, used primarily in fragrances and flavorings.
These comparisons highlight the unique combination of ester and phenolic functionalities in this compound, which contribute to its distinct chemical properties and applications.
Properties
CAS No. |
491845-54-6 |
|---|---|
Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
2-(4-hydroxyphenyl)ethyl hexanoate |
InChI |
InChI=1S/C14H20O3/c1-2-3-4-5-14(16)17-11-10-12-6-8-13(15)9-7-12/h6-9,15H,2-5,10-11H2,1H3 |
InChI Key |
NAIRGNOUADQQGZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)OCCC1=CC=C(C=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4'-{[11-(Thiophen-3-yl)undecyl]oxy}[1,1'-biphenyl]-4-ol](/img/structure/B14251658.png)






![1-Bis[2-(2-methoxyethoxy)phenyl]phosphoryl-2-(2-methoxyethoxy)benzene;hydrate](/img/structure/B14251684.png)



![3-[(1-Propoxypropan-2-YL)oxy]propan-1-OL](/img/structure/B14251732.png)

![(4E)-N-(Propan-2-yl)-4-[(propan-2-yl)imino]pent-2-en-2-amine](/img/structure/B14251738.png)
